Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Lipophilicity Regioisomer Comparison Drug-likeness

Choose this 1,3,4-oxadiazole-piperidine hybrid for CNS drug discovery. The 5-trifluoromethyl group enhances metabolic stability and reduces hERG liability compared to 1,2,4-isomers. The benzyl ester serves as a cleavable protecting group for carboxylic acid liberation, enabling prodrug strategies and bioconjugation. Obtain high purity (≥97%) and accelerate your lead optimization.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.344
CAS No. 1396758-94-3
Cat. No. B2478718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
CAS1396758-94-3
Molecular FormulaC17H18F3N3O3
Molecular Weight369.344
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H18F3N3O3/c18-17(19,20)16-22-21-15(26-16)13-6-8-23(9-7-13)10-14(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyWLGZWMCCXRPRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1396758-94-3): Procurement-Relevant Structural and Physicochemical Profile


Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1396758-94-3) is a synthetic small molecule that combines a 1,3,4-oxadiazole heterocycle bearing a 5-trifluoromethyl substituent, a piperidine linker at the oxadiazole 2-position, and a benzyl acetate side chain [1]. The compound possesses a molecular formula of C₁₇H₁₈F₃N₃O₃, a molecular weight of 369.34 g/mol, a computed XLogP3 of 2.7, and a topological polar surface area of 64.9 Ų [1]. The 1,3,4-oxadiazole ring functions as a bioisosteric replacement for ester and amide functionalities, while the trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing character [2]. The piperidine moiety confers conformational flexibility and a basic nitrogen center amenable to salt formation or further derivatization [1]. The benzyl ester serves as a protecting group that can be cleaved to reveal a carboxylic acid handle, enabling applications as a synthetic intermediate or prodrug precursor. These combined features position the compound at the intersection of medicinal chemistry lead optimization, chemical biology probe development, and custom-synthesis supply chains.

Why Generic Substitution Is Inadequate for Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate: Critical Differentiation from Alternative Oxadiazole and Piperidine Scaffolds


Compounds within the 4-oxadiazolyl-piperidine class cannot be interchanged without altering pharmacological, physicochemical, and safety profiles. The 1,3,4-oxadiazole regioisomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to isomeric 1,2,4-oxadiazole matched pairs, along with significantly improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. The 5-trifluoromethyl substituent further amplifies metabolic resistance and target-binding affinity relative to unsubstituted or methyl-substituted counterparts [2]. The benzyl ester side chain is not a passive structural element; it directly influences lipophilicity, membrane permeability, and serves as a protecting group that can be chemoselectively removed to liberate a free carboxylate for bioconjugation or salt formation [3]. Consequently, generic substitution with a 1,2,4-oxadiazole isomer, a phenyl-oxadiazole analog, or a non-ester piperidine derivative would alter log D by an estimated 0.8–1.0 log units, potentially change CNS penetration, and modify the compound's suitability for prodrug strategies. The quantitative evidence below substantiates why this specific compound merits prioritized selection over its closest structural analogs.

Quantitative Differentiation Evidence for Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate: Head-to-Head and Cross-Study Comparator Data


Lipophilicity (log D) Advantage of the 1,3,4-Oxadiazole Regioisomer over 1,2,4-Oxadiazole Matched Pairs

In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently exhibited approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. This regioisomeric differentiation is attributed to intrinsically different charge distributions and dipole moments [1]. For the target compound, the 1,3,4-oxadiazole core confers a log D reduction of ~0.8–1.0 log units relative to a hypothetical 1,2,4-oxadiazole regioisomer bearing identical substituents, thereby improving the compound's alignment with Lipinski-like drug-likeness parameters and reducing the risk of promiscuous off-target binding driven by excessive lipophilicity.

Lipophilicity Regioisomer Comparison Drug-likeness

Metabolic Stability and hERG Safety Profile Superiority of 1,3,4-Oxadiazole over 1,2,4-Oxadiazole Regioisomers

The same matched-pair analysis demonstrated that 1,3,4-oxadiazole isomers exhibit significantly enhanced metabolic stability in human liver microsome assays and reduced inhibition of the hERG potassium channel compared to 1,2,4-oxadiazole isomers [1]. The 5-trifluoromethyl substituent on the target compound further blocks oxidative metabolism at the oxadiazole 5-position, a common metabolic soft spot for unsubstituted oxadiazoles [2]. This dual advantage—regioisomer-driven intrinsic stability and CF₃-mediated blockade of metabolic attack—makes the target compound uniquely suited for in vivo pharmacological studies where pharmacokinetic durability and cardiac safety are paramount.

Metabolic Stability hERG Inhibition Cardiac Safety

Predicted Blood-Brain Barrier Penetration Supported by N-Benzylpiperidine–1,3,4-Oxadiazole Hybrid Data

N-Benzylpiperidine–1,3,4-oxadiazole molecular hybrids bearing a benzyl-piperidine motif structurally analogous to the target compound's benzyl acetate–piperidine segment demonstrated favorable blood-brain barrier (BBB) permeation in both in vitro parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain exposure studies [1]. Lead hybrids 6g and 10f achieved brain concentrations sufficient to elicit pharmacological responses in mouse models of Alzheimer's disease, with no evidence of neurotoxicity toward SH-SY5Y neuroblastoma cells [1]. While the target compound differs at the oxadiazole 5-position (CF₃ vs. substituted phenyl in the published hybrids), the shared N-benzylpiperidine–1,3,4-oxadiazole scaffold architecture predicts meaningful CNS accessibility, a feature not present in many alternative oxadiazole or piperidine analogs lacking this specific connectivity.

Blood-Brain Barrier CNS Drug Discovery Permeability

Benzyl Ester as a Chemoselective Handle for Carboxylic Acid Prodrug or Bioconjugation Strategies

The benzyl acetate moiety of the target compound functions as a protecting group for the corresponding carboxylic acid. Benzyl esters can be cleaved under mild hydrogenolytic conditions (H₂, Pd/C) without affecting the oxadiazole ring or the piperidine core [1]. This contrasts with methyl or ethyl ester analogs, which require harsher saponification conditions that risk hydrolyzing the oxadiazole ring or epimerizing adjacent stereocenters. The resulting free carboxylic acid serves as a versatile handle for amide coupling to amines, hydrazides, or biomolecules, enabling late-stage diversification, prodrug strategies, or bioconjugate synthesis [1]. Commercial availability of the benzyl ester form (CAS 1396758-94-3) thus offers a strategically advantageous intermediate that is not equivalently served by the corresponding free acid or alternative ester derivatives.

Prodrug Design Bioconjugation Protecting Group Chemistry

High-Value Application Scenarios for Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization in Neurodegenerative Disease Programs

The predicted BBB permeability, supported by favorable XLogP3 (2.7) and TPSA (64.9 Ų) values [1] and corroborated by in vivo brain exposure data from structurally analogous N-benzylpiperidine–1,3,4-oxadiazole hybrids [2], positions this compound as a privileged starting point for CNS drug discovery. The 1,3,4-oxadiazole regioisomer's reduced hERG liability compared to 1,2,4-isomers [3] further strengthens its suitability for chronic neurodegenerative disease indications where cardiac safety is critical. Medicinal chemistry teams can leverage the benzyl ester as a protecting group to synthesize focused libraries of carboxylic acid derivatives for SAR exploration around acetylcholinesterase, butyrylcholinesterase, or BACE-1 targets [2].

Prodrug Design for Improved Oral Bioavailability

The benzyl ester functionality provides a chemoselectively cleavable protecting group that can be removed under mild hydrogenolysis to generate the corresponding carboxylic acid [1]. This acid can be converted to a variety of prodrug moieties (e.g., pivaloyloxymethyl, amino acid conjugates) to enhance oral absorption. The trifluoromethyl group on the oxadiazole ring additionally confers metabolic stability by blocking oxidative metabolism at the 5-position [2]. The compound's moderate lipophilicity (XLogP3 = 2.7) falls within the optimal range for oral absorption, unlike many 1,2,4-oxadiazole isomers that trend toward excessive lipophilicity [3].

Chemical Biology Probe Development Requiring Bioconjugation Handles

Hydrogenolytic cleavage of the benzyl ester yields a free carboxylic acid that can be coupled to fluorophores, biotin, or affinity tags via standard amide bond formation [1]. This enables the construction of chemical biology tool compounds for target identification studies (e.g., pull-down proteomics, cellular thermal shift assays). The piperidine nitrogen can be further functionalized with sulfonyl chlorides, acyl chlorides, or isocyanates to install additional diversity elements. The resulting probe molecules benefit from the 1,3,4-oxadiazole scaffold's known metabolic stability and reduced off-target binding compared to 1,2,4-oxadiazole alternatives [3].

Custom Synthesis and Combinatorial Library Production

The benzyl ester form (CAS 1396758-94-3) serves as a stable, storable intermediate for contract research organizations (CROs) and in-house medicinal chemistry groups generating compound libraries. Its six rotatable bonds and hydrogen bond acceptor count of 9 (including oxadiazole nitrogens and ester carbonyl) provide ample vectors for diversity-oriented synthesis [1]. Commercial availability of the benzyl ester circumvents the need for early-stage esterification optimization, accelerating library production timelines. This contrasts with the free acid form, which may require activation (e.g., HATU, EDCI) and could introduce batch-to-batch variability during amide coupling steps.

Quote Request

Request a Quote for Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.